molecular formula C19H22ClN3O2 B4444634 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B4444634
M. Wt: 359.8 g/mol
InChI Key: LFNDIWQMTNVDFY-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrolidinone ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amines with carbonyl compounds under basic or acidic conditions.

    Coupling of the Indole and Pyrrolidinone Moieties: The final step involves coupling the indole and pyrrolidinone moieties through a nucleophilic substitution reaction, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted indole or pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through:

    Binding to Receptors: The indole ring can bind to serotonin receptors, modulating neurotransmitter activity.

    Inhibition of Enzymes: The compound may inhibit enzymes involved in cell proliferation and survival, leading to anticancer effects.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in inflammation and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one can be compared with other indole derivatives, such as:

    1H-indole-3-carboxaldehyde: Known for its antimicrobial and anticancer properties.

    5-chloro-1H-indole-3-acetic acid: A plant hormone with growth-regulating properties.

    1H-indole-2,3-dione: Studied for its potential anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its combined indole and pyrrolidinone structure, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-15-3-4-17-16(10-15)13(11-21-17)5-8-23-12-14(9-18(23)24)19(25)22-6-1-2-7-22/h3-4,10-11,14,21H,1-2,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNDIWQMTNVDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one
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